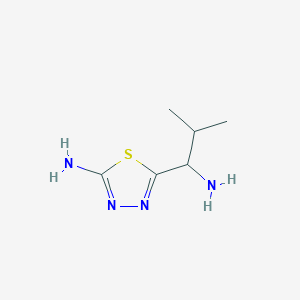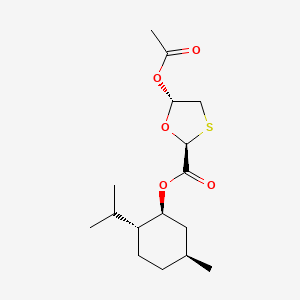
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is a bile acid derivative with the molecular formula C32H52NNaO11 and a molecular weight of 649.75 g/mol . It is a white to off-white solid that is slightly soluble in DMSO, methanol, and water . This compound is known for its role in various biological processes and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt typically involves the glucuronidation of glycochenodeoxycholic acid. The reaction conditions often require the presence of glucuronic acid derivatives and specific catalysts to facilitate the conjugation process . The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability and yield of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .
Análisis De Reacciones Químicas
Types of Reactions
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of bile acids.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways. It acts as a detergent to solubilize fats for absorption and is absorbed itself . The compound inhibits lysosomal proteolysis and increases lysosomal pH, leading to the inhibition of autophagosome formation and impairment of lysosomal function . This results in apoptosis of human liver cells and induction of stem cell properties and chemoresistance in liver cancer cells through the activation of the STAT3 signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Glycochenodeoxycholic Acid: A bile acid conjugate with glycine, known for its role in bile formation and fat digestion.
Glycoursodeoxycholic Acid: Another bile acid derivative with similar properties and applications.
Uniqueness
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is unique due to its specific glucuronidation, which enhances its solubility and stability. This modification also influences its biological activity and potential therapeutic applications, making it distinct from other bile acid derivatives .
Propiedades
Número CAS |
75672-22-9 |
|---|---|
Fórmula molecular |
C₃₂H₄₉NNa₂O₁₁ |
Peso molecular |
669.71 |
Sinónimos |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α)-24-[(Carboxymethyl)amino]-7-hydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)


